molecular formula C19H26N2O4S2 B10970050 N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

Cat. No.: B10970050
M. Wt: 410.6 g/mol
InChI Key: ZKVDLVPNACSEIL-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes a tert-butyl group and a propylbenzenesulfonamido group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of benzsulfamide with tert-butylamine in the presence of a catalyst and solvent. The reaction is carried out under stirring and heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted sulfonamides .

Scientific Research Applications

N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-4-(4-PROPYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its combination of tert-butyl and propylbenzenesulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H26N2O4S2

Molecular Weight

410.6 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S2/c1-5-6-15-7-11-17(12-8-15)26(22,23)20-16-9-13-18(14-10-16)27(24,25)21-19(2,3)4/h7-14,20-21H,5-6H2,1-4H3

InChI Key

ZKVDLVPNACSEIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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